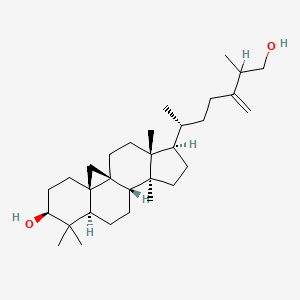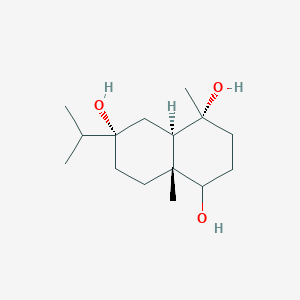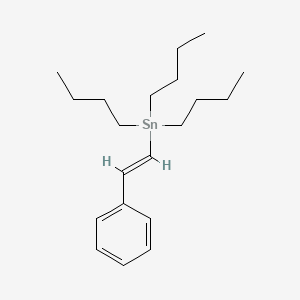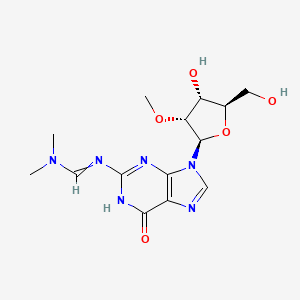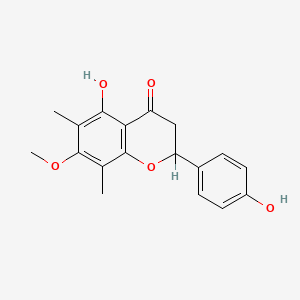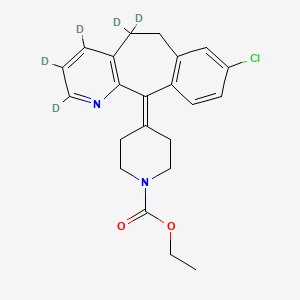
Loratadine-d5
Übersicht
Beschreibung
Loratadin-d5 ist ein mit Deuterium markiertes Derivat von Loratadin, einem Antihistaminikum der zweiten Generation, das häufig zur Behandlung allergischer Reaktionen wie Heuschnupfen und Urtikaria eingesetzt wird . Die Deuterium-Markierung in Loratadin-d5 macht es besonders nützlich in der wissenschaftlichen Forschung, insbesondere in pharmakokinetischen Studien, da es die Verfolgung der Verbindung in biologischen Systemen ermöglicht .
Wissenschaftliche Forschungsanwendungen
Loratadine-d5 has a wide range of applications in scientific research:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound within biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of Loratadine.
Drug Development: This compound is used in the development of new antihistamine drugs, providing insights into the metabolic pathways and potential interactions with other compounds.
Biological Research: The compound is used to study the effects of antihistamines on various biological processes, including immune responses and inflammation.
Industrial Applications: This compound is used in the production of pharmaceuticals, providing a stable and reliable source of deuterium-labeled compounds for research and development.
Wirkmechanismus
Target of Action
Loratadine primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are the primary targets of histamine, a key mediator in allergic rhinitis and urticaria .
Mode of Action
Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and runny nose. Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .
Biochemical Pathways
Loratadine’s action affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies . Additionally, loratadine has been found to suppress inflammation by specifically targeting TAK1 and suppressing consequent AP-1 signaling pathway activation and inflammatory cytokine production .
Pharmacokinetics
Loratadine exhibits almost 100% bioavailability . It is highly protein-bound (97-99%) and is metabolized in the liver via CYP2D6 and 3A4-mediated pathways . The elimination half-life of loratadine is about 8 hours, and its active metabolite desloratadine has a half-life of 27 hours . Approximately 40% of loratadine is excreted as conjugated metabolites into urine, with a similar amount into the feces .
Result of Action
The molecular and cellular effects of loratadine’s action include the reduction of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibition of AP-1 transcriptional activation . In addition, loratadine has been found to dramatically reduce the expression of these genes in fresh human colonic tissues .
Action Environment
Environmental factors can influence the action of loratadine. For instance, degradation of loratadine can occur under different oxidation methods such as NaClO, UV, and UV-NaClO . The UV-NaClO method showed the highest degree of degradation on loratadine under most conditions . Furthermore, the interaction of loratadine with water has been studied using radial distribution functions (RDF), which revealed that the most important interactions with solvent are determined for carbon atom C5, chlorine atom Cl15, and oxygen atom O1 .
Safety and Hazards
Loratadine-d5 may cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may cause respiratory system irritation . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Biochemische Analyse
Biochemical Properties
Loratadine-d5, like its non-deuterated counterpart, acts as a selective inverse agonist of peripheral histamine H1 receptors . It inhibits the release of leukotriene C4 and histamine from rodent mast cells . The interaction with histamine H1 receptors is crucial as it stabilizes the inactive form of the receptor, preventing histamine from exerting its effects . This interaction is primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes by blocking histamine H1 receptors on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . This blockade prevents histamine-induced cellular responses such as increased vascular permeability, bronchoconstriction, and the release of pro-inflammatory cytokines. Consequently, this compound reduces allergic symptoms like itching, swelling, and redness.
Molecular Mechanism
At the molecular level, this compound binds to the H1 histamine receptors, which are G-protein coupled receptors . By favoring the inactive form of these receptors, this compound inhibits the downstream signaling pathways that would otherwise lead to allergic reactions. This includes the inhibition of phospholipase C activation, which reduces the production of inositol triphosphate and diacylglycerol, ultimately decreasing intracellular calcium levels and preventing the release of histamine and other mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability over extended periods, making it a reliable internal standard for long-term studies . Degradation studies indicate that this compound maintains its integrity under various storage conditions, ensuring consistent results in mass spectrometry analyses. Long-term exposure to this compound in in vitro studies has not shown significant adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant side effects . At higher doses, there may be an increased risk of adverse effects such as sedation and gastrointestinal disturbances. Toxicity studies in rodents have shown that extremely high doses can lead to liver and kidney damage .
Metabolic Pathways
This compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is metabolized to desloratadine, which retains antihistaminic activity. The metabolic pathway involves oxidation and subsequent conjugation with glucuronic acid . The deuterium labeling in this compound does not significantly alter its metabolic profile compared to non-deuterated loratadine .
Transport and Distribution
This compound is widely distributed in the body, with high concentrations found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It crosses the blood-brain barrier to a limited extent, which is why it is considered a non-sedating antihistamine . The transport of this compound within cells involves passive diffusion and active transport mechanisms, facilitated by specific transporters .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and to a lesser extent in the nucleus . It does not undergo significant post-translational modifications that would target it to specific organelles. The subcellular localization of this compound is consistent with its role in modulating histamine receptor activity on the cell surface .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Loratadin-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Loratadinmolekül. Dies kann durch verschiedene Methoden erreicht werden, einschließlich katalytischer Hydrierung unter Verwendung von Deuteriumgas oder der Verwendung deuterierter Reagenzien im Syntheseprozess . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von Loratadin-d5 folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckreaktoren und Spezialgeräten, um die effiziente Einarbeitung von Deuteriumatomen zu gewährleisten. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Loratadin-d5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Desloratadin-d5, ihren aktiven Metaboliten, zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Desloratadin-d5 und andere Derivate, die die antihistaminischen Eigenschaften der Ausgangssubstanz beibehalten .
Wissenschaftliche Forschungsanwendungen
Loratadin-d5 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Pharmakokinetische Studien: Die Deuterium-Markierung ermöglicht die präzise Verfolgung der Verbindung in biologischen Systemen, was sie wertvoll für die Untersuchung der Absorption, Verteilung, Metabolisierung und Ausscheidung von Loratadin macht.
Arzneimittelentwicklung: Loratadin-d5 wird bei der Entwicklung neuer Antihistaminika eingesetzt und liefert Einblicke in die Stoffwechselwege und mögliche Wechselwirkungen mit anderen Verbindungen.
Biologische Forschung: Die Verbindung wird verwendet, um die Auswirkungen von Antihistaminika auf verschiedene biologische Prozesse zu untersuchen, darunter Immunantworten und Entzündungen.
Industrielle Anwendungen: Loratadin-d5 wird bei der Herstellung von Arzneimitteln eingesetzt und bietet eine stabile und zuverlässige Quelle für mit Deuterium markierte Verbindungen für Forschung und Entwicklung.
Wirkmechanismus
Loratadin-d5 entfaltet seine Wirkung, indem es als selektiver inverser Agonist für periphere Histamin-H1-Rezeptoren wirkt . Durch die Blockierung der Bindung von Histamin an diese Rezeptoren unterdrückt Loratadin-d5 effektiv die allergische Reaktion und reduziert Symptome wie Niesen, Juckreiz und tränende Augen . Die Deuterium-Markierung verändert den Wirkmechanismus nicht, sondern ermöglicht eine genauere Verfolgung und Analyse der Verbindung in biologischen Systemen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fexofenadin: Bekannt für seine nicht-sedativen Eigenschaften, ähnlich wie Loratadin.
Diphenhydramin: Ein Antihistaminikum der ersten Generation mit sedativen Wirkungen, im Gegensatz zu den nicht-sedativen Eigenschaften von Loratadin.
Einzigartigkeit von Loratadin-d5
Loratadin-d5 zeichnet sich durch seine Deuterium-Markierung aus, die einzigartige Vorteile in pharmakokinetischen Studien und der Arzneimittelentwicklung bietet. Die Markierung ermöglicht die präzise Verfolgung und Analyse, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCNYMKQOSZNPW-XFHCPBGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



